molecular formula C12H17IN2OS B13756063 N,N,N-Trimethyl-2-(3-benzisothiazolyloxy)ethylammonium iodide CAS No. 24839-37-0

N,N,N-Trimethyl-2-(3-benzisothiazolyloxy)ethylammonium iodide

Cat. No.: B13756063
CAS No.: 24839-37-0
M. Wt: 364.25 g/mol
InChI Key: LKQKEQPISYLUAI-UHFFFAOYSA-M
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Description

2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide is a chemical compound with the molecular formula C12H17IN2OS and a molecular weight of 364.246 g/mol This compound is known for its unique structure, which includes a benzothiazole ring system fused with an ethyl-trimethylazanium iodide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide typically involves the reaction of 2-aminobenzenethiol with ethyl bromide to form 2-(1,2-benzothiazol-3-yloxy)ethyl bromide. This intermediate is then reacted with trimethylamine and iodide to yield the final product. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: The ethyl-trimethylazanium group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The trimethylazanium group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-benzothiazol-3-yloxy)ethyl bromide: An intermediate in the synthesis of the target compound.

    2-aminobenzenethiol: A precursor used in the synthesis.

    Benzothiazole: The core structure present in the target compound.

Uniqueness

2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide is unique due to its combination of a benzothiazole ring with an ethyl-trimethylazanium iodide group. This unique structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable for various research applications.

Properties

CAS No.

24839-37-0

Molecular Formula

C12H17IN2OS

Molecular Weight

364.25 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C12H17N2OS.HI/c1-14(2,3)8-9-15-12-10-6-4-5-7-11(10)16-13-12;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

LKQKEQPISYLUAI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC1=NSC2=CC=CC=C21.[I-]

Origin of Product

United States

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